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Compound of Interest

Compound Name:
3,3-Dimethyl-1-(2-

nitrophenoxy)butan-2-one

CAS No.: 32278-17-4

Cat. No.: B3035507 Get Quote

Executive Summary
This guide details the protocol for measuring the kinetics of calcium-triggered exocytosis with

sub-millisecond resolution. Unlike slow perfusion methods, flash photolysis of DM-nitrophen (a

caged calcium chelator) allows researchers to instantaneously elevate intracellular calcium (

) from resting levels (100 nM) to micromolar triggers (>10 µM). This "step-function" stimulus
synchronizes vesicle fusion, enabling the separation of the Readily Releasable Pool (RRP)
from sustained release components.

Key Advantage: DM-nitrophen possesses a unique high-affinity state (

nM) that drops precipitously upon UV exposure (

mM), driving a massive, rapid calcium release that mimics the synaptic trigger.

Mechanistic Principles
The Chemical Trigger
DM-nitrophen is an EDTA derivative. Its efficacy stems from a specific photochemical property:

it binds
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tightly in the dark but loses affinity by five orders of magnitude upon UV photolysis (350–360
nm).

The Magnesium Caveat: Unlike NP-EGTA, DM-nitrophen binds

with significant affinity (

µM). In a physiological cytoplasm (approx. 1 mM free

),

competes with

for the cage.

Implication: Upon photolysis, DM-nitrophen releases both

and

.

Solution: The protocol below utilizes a specific "loading ratio" of

to DM-nitrophen to ensure the released species is predominantly Calcium, or accounts for
Mg-displacement transients.

Mechanism Diagram
The following diagram illustrates the photochemical uncaging and subsequent synaptic vesicle

fusion.
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Figure 1: Photochemical pathway of DM-nitrophen. The UV flash cleaves the chelator, reducing

affinity and releasing calcium to bind synaptic sensors.

Experimental Infrastructure
Hardware Requirements

Component Specification Purpose

Patch Clamp Amplifier
Low-noise (e.g., HEKA EPC10,

Axon MultiClamp)

High-resolution capacitance (

) tracking.

Light Source
Xenon Flash Lamp or UV

Laser (355 nm)

Delivers high-energy UV pulse

(< 1 ms duration).

Microscope Inverted with Quartz optics
Quartz is essential to prevent

UV absorption by glass.

Detector Photodiode / PMT
To record the exact timing and

profile of the flash.

Signal Flow Diagram
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Figure 2: Signal flow. The computer triggers the flash while simultaneously recording

membrane admittance changes via the amplifier.

Protocol: Solution Preparation & Loading
Critical Step: The ratio of Total Calcium (

) to DM-nitrophen determines the post-flash calcium concentration.

Internal Pipette Solution
Prepare the following intracellular solution. Keep on ice and protect from light.
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Reagent Concentration Function

DM-nitrophen 10 mM The cage.

5 mM
Loads the cage to 50%

saturation.

Cs-Glutamate 100 mM
Main salt (Cs blocks K+

channels).

TEA-Cl 20 mM
Blocks voltage-gated K+

channels.

Mg-ATP 2 mM Fuel for priming (See Note A).

GTP 0.3 mM
Maintenance of G-protein

signaling.

Furaptra (Mag-Fura-2) 0.1 - 0.5 mM Low-affinity dye for calibration.

HEPES 40 mM pH buffering (pH 7.2).

Note A (The Mg Balance): Since DM-nitrophen binds Mg, adding Mg-ATP can be tricky.

However, ATP requires Mg to be biologically active. The high concentration of DM-nitrophen

(10 mM) usually buffers the Mg from the ATP. The 50% Ca-loading ensures that upon patch

rupture, the cell is not flooded with free Ca (which would cause immediate run-down).

Dye Selection for Validation
Do NOT use Fura-2: It has a

of ~200 nM. It will saturate immediately upon the flash.

Use Furaptra (Mag-Fura-2):

µM.[1] This dye is linear in the range of the flash-induced jump (10–100 µM), allowing
accurate quantification of the stimulus.

Protocol: Execution & Recording
Step 1: Whole-Cell Configuration
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Establish a G

seal.

Break-in to whole-cell mode.

Wait 2–4 minutes: Allow the bulky DM-nitrophen molecule to diffuse from the pipette into the

cell cytosol. Monitor Series Resistance (

); it must be stable (< 10 M

).

Step 2: Phase Calibration (Lindau-Neher)
In the amplifier software (e.g., Patchmaster), activate the "Sine+DC" or "Lock-in" module.

Apply a sine wave (1000 Hz, 20–50 mV peak-to-peak).

Perform Phase Optimization: Adjust the phase angle so that changes in Series Resistance (

) do not affect the Capacitance (

) trace. This cross-talk removal is vital for validity.

Step 3: The Flash Protocol
Start the recording. Collect 1 second of baseline.

Trigger the Flash: Delivers a 1 ms pulse of UV light.

Observation:

Artifact: You will see a brief electrical artifact from the discharge.

Jump: Immediately following the artifact, the capacitance trace should rise exponentially.

Fluorescence: The Furaptra signal should step up instantly.

Data Analysis & Interpretation
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Calculating the Calcium Step
Use the Furaptra fluorescence ratio (

) to calculate

:

Where

is the effective dissociation constant of Furaptra in the cellular environment (~50 µM).

Kinetic Decomposition
Fit the capacitance rise (

) to a double exponential function:

Component
Time Constant (

)
Physiological Meaning

Fast Burst 1 – 10 ms

Fusion of the Readily

Releasable Pool (RRP).

Vesicles docked and primed at

the membrane.[2]

Slow Burst 50 – 500 ms

Fusion of the Reserve Pool.

Vesicles that must be recruited

and primed before fusion.[2]

Troubleshooting & Validation (Self-Validating
Systems)
Issue: "Loading Transient"
Symptom: Secretion starts immediately upon break-in, before the flash. Cause: DM-nitrophen

is binding cytosolic Mg, displacing the pre-loaded Ca. Fix: Reduce the Ca-loading ratio in the

pipette (e.g., 2 mM

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/figure/Capacitance-measurements-of-exocytosis-induced-by-photolysis-of-the-caged-compound_fig1_13360902
https://www.researchgate.net/figure/Capacitance-measurements-of-exocytosis-induced-by-photolysis-of-the-caged-compound_fig1_13360902
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3035507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


/ 10 mM DM-nitrophen) or add 1-2 mM free Mg to the pipette solution to equilibrate the
chelator.

Issue: No Capacitance Jump
Validation Check: Look at the Furaptra trace.

If Furaptra signal rises but

is flat: The flash worked, but the cell's secretory machinery is washed out or inhibited. Check
GTP/ATP levels.

If Furaptra signal is flat: The flash failed, or the DM-nitrophen is fully saturated/degraded.

Replace the internal solution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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